molecular formula C16H18O9 B1231911 Magnolioside CAS No. 20186-29-2

Magnolioside

Cat. No.: B1231911
CAS No.: 20186-29-2
M. Wt: 354.31 g/mol
InChI Key: WBAVLTNIRYDCPM-YMILTQATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Magnolioside, a compound isolated from Angelica gigas Nakai (Umbelliferae), has been found to exhibit significant neuroprotective activities against glutamate-induced toxicity . It also shows notable growth inhibitory activity against chloroquine-sensitive strains of P. falciparum and a moderate antibacterial activity against Staphylococcus aureus CIP 53.154 . Therefore, the primary targets of this compound can be considered to be the glutamate receptors in neurons, the growth mechanisms of P. falciparum, and the cellular processes of Staphylococcus aureus.

Mode of Action

Its neuroprotective activities suggest that it may interact with glutamate receptors in neurons, potentially inhibiting the toxicity induced by glutamate . Its anti-plasmodial and antibacterial activities indicate that it may interfere with the growth mechanisms of P. falciparum and the cellular processes of Staphylococcus aureus .

Biochemical Pathways

falciparum, and cellular processes in Staphylococcus aureus .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its neuroprotective effects against glutamate-induced toxicity, its growth inhibitory effects on P. falciparum, and its antibacterial effects against Staphylococcus aureus . These effects suggest that this compound may have potential therapeutic applications in neuroprotection and in the treatment of malaria and bacterial infections.

Biochemical Analysis

Biochemical Properties

Magnolioside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with antioxidant proteins, enhancing their activity and thereby reducing oxidative stress. The glycosidic nature of this compound allows it to form hydrogen bonds with various biomolecules, stabilizing their structures and modulating their functions .

Cellular Effects

This compound exerts multiple effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation. It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced tumor growth. In normal cells, this compound enhances cellular metabolism by upregulating the expression of genes involved in energy production and antioxidant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This compound also acts as an enzyme inhibitor, blocking the activity of key enzymes involved in inflammation and oxidative stress. Furthermore, it modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes associated with cell survival, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound maintains its biological activity, continuing to exert anti-inflammatory and antioxidant effects even after prolonged exposure. Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reduced inflammation and enhanced antioxidant defense. At higher doses, it can cause adverse effects, including toxicity and organ damage. Studies have identified a threshold dose beyond which the toxic effects of this compound become pronounced. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes phase I and phase II reactions. These reactions result in the formation of various metabolites, which are then excreted from the body. This compound also influences metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense. This modulation leads to changes in metabolite levels, contributing to its overall biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via active transport mechanisms and is distributed to various cellular compartments. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The transport and distribution of this compound are influenced by factors such as its chemical structure, solubility, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. This subcellular localization allows this compound to modulate specific cellular processes and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnolioside can be synthesized through various chemical reactions involving phenylpropanoids and coumarins. The synthetic route typically involves the glycosylation of a coumarin derivative with a glucose moiety under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from Angelica gigas Nakai. The plant material is subjected to solvent extraction, followed by chromatographic purification to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Magnolioside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with different functional groups .

Scientific Research Applications

Magnolioside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability. Its significant neuroprotective activities against glutamate-induced toxicity set it apart from other similar compounds .

Properties

IUPAC Name

7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVLTNIRYDCPM-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942241
Record name 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20186-29-2
Record name Methylesculin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNOLIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ1QJO54R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnolioside
Reactant of Route 2
Reactant of Route 2
Magnolioside
Reactant of Route 3
Reactant of Route 3
Magnolioside
Reactant of Route 4
Magnolioside
Reactant of Route 5
Magnolioside
Reactant of Route 6
Magnolioside
Customer
Q & A

Q1: What is magnolioside and where is it found?

A: this compound (isoscopoletin-β-D-glucoside) is a coumarin glucoside found in various plant species. It has been isolated from the bark of Olea africana and Olea capensis [], Artemisia scoparia [], and the roots of Angelica gigas []. It has also been identified in Solanum lyratum for the first time [].

Q2: Does this compound exhibit any biological activity?

A: Yes, this compound has shown promising antiplasmodial activity against chloroquine-sensitive strains of Plasmodium falciparum in vitro []. This suggests potential for further investigation as an antimalarial agent.

Q3: What is the structure of this compound?

A: this compound is a coumarin glucoside. Its structure consists of a coumarin backbone (isoscopoletin) attached to a glucose molecule via a β-glycosidic linkage. While the provided abstracts do not give detailed spectroscopic data, they confirm its structural identification through various techniques [, , , ].

Q4: Are there other iridoid glucosides found in plants besides this compound?

A: Yes, research indicates the presence of various iridoid glucosides in different plant species. For instance, griselinoside, a novel iridoid glucoside, was discovered in Griselinia species, along with aralidioside in Aralidium pinnatifolium []. These findings highlight the diversity of iridoid glucosides in the plant kingdom.

Q5: What analytical techniques are commonly employed to isolate and characterize this compound?

A5: Researchers utilize a combination of techniques for the isolation and characterization of this compound. These include:

  • Chromatographic Separation: Often employing column chromatography with silica gel and Sephadex LH-20, as well as preparative TLC [].
  • Structure Elucidation: Primarily relying on spectroscopic analyses, including NMR spectroscopy and mass spectrometry, to confirm the compound's identity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.